N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide is a heterocyclic compound notable for its pyrimidine structure, which includes an amino group at the 4-position and a carbonyl group at the 6-position. The compound's molecular formula is and it has a molecular weight of approximately 184.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of urease enzymes associated with Helicobacter pylori, a bacterium linked to gastric ulcers and other gastrointestinal disorders .
This compound falls under the category of dihydropyrimidine derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both medicinal and potential therapeutic applications. Its structural features suggest interactions with various biological targets, making it a candidate for further research in drug development .
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may require specific conditions such as controlled temperature and pH to ensure the stability of intermediates and maximize yield. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide reveals a pyrimidine core with distinct functional groups that contribute to its reactivity and biological activity. The presence of an amino group enhances its ability to form hydrogen bonds, while the carbonyl group can participate in various chemical interactions.
Key structural data includes:
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide can participate in various chemical reactions typical for heterocyclic compounds, including:
Understanding these reactions is essential for exploring modifications that could enhance the compound's biological efficacy or reduce toxicity .
The mechanism of action for N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide primarily involves its interaction with urease enzymes. Molecular docking studies indicate that this compound can effectively bind to the active site of urease, inhibiting its enzymatic activity. This inhibition is crucial for combating infections caused by Helicobacter pylori, as urease plays a significant role in the bacterium's survival in acidic environments .
The physical properties of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide include:
Chemical properties include:
These properties are critical for determining appropriate storage conditions and potential applications in pharmaceutical formulations .
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide has several scientific uses, including:
The 4-amino-6-oxo-1,6-dihydropyrimidine core is characterized by an electron-deficient pyrimidine ring conjugated with carbonyl and amino groups. This arrangement creates distinct regions of electron density, facilitating interactions with biological targets through multiple hydrogen bonding sites (N1-H, C4-NH₂, C6=O) and potential π-stacking interactions. The scaffold's versatility is evident in its presence across numerous bioactive molecules, including the anticancer agent monastrol and the urease inhibitor batzelladine alkaloids [3] [6]. Its significance is further amplified by its role as a synthetic precursor for complex heterocyclic systems like pyrazolinyl-dihydropyrimidines, which exhibit enhanced pharmacological profiles [3].
The C5 position of the dihydropyrimidine ring is particularly amenable to chemical modification, enabling structure-activity relationship (SAR) optimization. Research demonstrates that substitutions at C5 profoundly influence biological activity. For instance, in anticancer evaluations against colon (HT 29) and breast (MDA-MB 231) cancer cell lines, derivatives featuring aryl or carbonitrile substituents at C5 exhibited potent antiproliferative effects, often surpassing the reference drug doxorubicin. Compound 5a (IC₅₀ = 2.49 µM against HT 29) exemplifies this potency [3]. The bioactivity stems from the scaffold's ability to disrupt critical enzymatic processes or protein-protein interactions vital for cell proliferation or microbial survival.
Table 2: Anticancer Activity of Select C5-Substituted Dihydropyrimidine Derivatives
Compound | Substituent (C5) | IC₅₀ (µM) A549 (Lung) | IC₅₀ (µM) HT29 (Colon) | IC₅₀ (µM) MDA-MB-231 (Breast) |
---|---|---|---|---|
5a | Unsubstituted phenyl | 3.25 | 2.49 | 3.99 |
5c | 4-Cl-phenyl | 1.76 | 7.82 | 12.45 |
5e | 4-OCH₃-phenyl | 2.00 | 5.11 | 8.67 |
Doxorubicin | - | 3.13 | 2.75 | < 5.0 (Reported active) |
Functionalization of the C5 position of the dihydropyrimidine scaffold with a 2-hydroxyacetamide group (-NH-C(O)-CH₂OH) introduces critical physicochemical and pharmacodynamic advantages. This moiety possesses dual functionality: the amide carbonyl acts as a hydrogen bond acceptor, while the hydroxymethyl group (-CH₂OH) serves as a hydrogen bond donor and acceptor. This significantly enhances the compound's overall polarity and potential for forming specific interactions with target biomolecules, improving both solubility and binding affinity compared to the unsubstituted scaffold or derivatives bearing purely hydrophobic groups [1] [6].
The impact of hydroxyacetamide substitution is particularly relevant for targeting enzymes with polar active sites, such as urease. Urease, a nickel-dependent metalloenzyme crucial for the virulence of pathogens like Helicobacter pylori, possesses a hydrophilic and highly structured active site. Computational docking studies suggest that the hydroxyacetamide side chain in N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide facilitates interactions with key residues (e.g., aspartate, histidine) lining this active site via hydrogen bonding networks. Furthermore, the inherent polarity of the hydroxyacetamide group improves water solubility, a critical factor for bioavailability, especially for orally administered agents targeting gastrointestinal pathogens like H. pylori [1] [6]. This contrasts with less polar dihydropyrimidine derivatives (e.g., simple aryl substituents), which may exhibit higher lipophilicity but potentially poorer dissolution and target engagement within aqueous physiological environments.
Urease plays a pivotal role in the pathogenesis of diseases caused by diverse microorganisms. It enables Helicobacter pylori to survive the acidic stomach environment by hydrolyzing urea to ammonia, neutralizing gastric acid, and is a key virulence factor in gastric ulcers, peptic ulcers, and gastric cancer. Beyond H. pylori, ureases from Proteus mirabilis and Yersinia enterocolitica contribute significantly to urinary tract infections, urolithiasis (kidney stones), pyelonephritis, and reactive arthritis [6]. Current treatment regimens, particularly for H. pylori, often involve combinations of antibiotics and proton pump inhibitors. However, the rise of antibiotic resistance and the relative ineffectiveness of existing medicines against ureolytic bacteria necessitate the urgent development of novel therapeutic strategies targeting urease specifically [6].
While dihydropyrimidine derivatives like 4-dihydropyrimidine-2-thiones (Series A: IC₅₀ values ranging 0.42–18.75 µM) and dihydropyrimidine hydrazine dihydrochlorides (Series C) demonstrate potent urease inhibition, significant research gaps exist concerning the C5 hydroxyacetamide-substituted derivatives [6]. Most studies focus on thione or hydrazine functionalities directly attached to the pyrimidine ring (C2 position). The exploration of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-hydroxyacetamide and its analogs represents an under-investigated area with high therapeutic potential. Key research gaps include:
Table 3: Urease Inhibitory Activity of Dihydropyrimidine Chemotypes
Chemotype | Representative Structure Feature | Potency Range (IC₅₀) | Key Pharmacophore |
---|---|---|---|
4-Dihydropyrimidine-2-thiones (A) | Free thione at C2 | 0.42 – 18.75 µM | Thione sulfur (Metal binding) |
Hydrazine Derivatives (C) | Hydrazine at C2 | Low µM range | Hydrazine (Metal chelation) |
Hydroxyacetamide Derivatives | -NH-C(O)-CH₂OH at C5 | Under Investigation | Hydroxyl and carbonyl (H-bonding) |
Addressing these gaps could unlock the potential of hydroxyacetamide-functionalized dihydropyrimidines as a new class of precision urease inhibitors, offering alternatives to combat infections increasingly resistant to conventional antimicrobials and mitigate urease-related damage in agriculture.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5